Byakangelicol

Übersicht

Beschreibung

Byakangelicol is a naturally occurring coumarin compound isolated from the roots of Angelica dahurica, a plant widely used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and bone-protective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Byakangelicol can be synthesized through various methods, including extraction from Angelica dahurica roots followed by purification processes. The extraction typically involves using solvents like ethanol or methanol, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Angelica dahurica roots. The process includes drying the roots, grinding them into a powder, and then using solvent extraction methods. The crude extract is then subjected to chromatographic purification to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Byakangelicol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the coumarin structure.

Substitution: Substitution reactions can occur at different positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Byakangelicol has been shown to inhibit the release of prostaglandin E2 (PGE2) from human lung epithelial A549 cells in a dose-dependent manner. This effect is linked to its ability to suppress IL-1β-induced COX-2 expression through the modulation of the NF-κB signaling pathway .

Key Findings:

- Study on Human Cells : Inhibition of COX-2 activity and induction was observed, suggesting its role in managing airway inflammation .

- Mechanism : this compound's suppression of NF-κB activity contributes to its anti-inflammatory effects.

Orthopedics and Bone Health

In studies focusing on osteoclastogenesis, this compound effectively suppressed titanium particle (TiPs)-stimulated osteoclast activation and bone destruction via the COX-2/NF-κB signaling pathway. This suggests its potential use in treating bone-related diseases such as osteoporosis .

Key Findings:

- Inhibition of Osteoclastogenesis : this compound was identified as a molecule targeting COX-2, demonstrating effectiveness in reducing bone loss .

Pharmacokinetics

Research has established the pharmacokinetic profile of this compound following both intravenous and oral administration. The absolute bioavailability was found to be 3.6%, indicating that further exploration into its pharmacological applications is warranted .

Key Findings:

- Bioavailability Studies : Quantitative analysis revealed a linear correlation in plasma concentration over a range of doses, with precision and accuracy metrics supporting its reliability for further pharmacological studies .

Comprehensive Data Tables

Case Study 1: Respiratory Inflammation

A study investigated the effects of this compound on human lung epithelial cells exposed to inflammatory stimuli. Results indicated a significant reduction in PGE2 levels, supporting its use as a therapeutic agent for respiratory conditions characterized by inflammation.

Case Study 2: Osteoporosis Treatment

In an animal model, this compound was administered to assess its impact on bone health. The findings demonstrated a marked decrease in osteoclast activity and subsequent bone loss, suggesting its potential as a treatment for osteoporosis.

Wirkmechanismus

Byakangelicol exerts its effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory and bone-protective effects .

Vergleich Mit ähnlichen Verbindungen

Imperatorin: Another coumarin with similar anti-inflammatory properties.

Osthole: Known for its anti-cancer and bone-protective effects.

Xanthotoxin: Exhibits various biological activities, including anti-inflammatory and anti-cancer effects

Uniqueness of Byakangelicol: this compound is unique due to its potent inhibition of COX-2 and its ability to modulate the NF-κB pathway, making it a promising candidate for developing new therapeutic agents for inflammatory and bone-related diseases .

Biologische Aktivität

Byakangelicol, a furanocoumarin derived from the traditional medicinal plants Angelica dahurica and Angelica gigas, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, analgesic, and potential therapeutic applications, supported by recent research findings.

1. Anti-Inflammatory Properties

Recent studies have demonstrated that this compound possesses significant anti-inflammatory effects. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and related inflammatory cytokines. For instance, in a study involving titanium particle-stimulated osteoclastogenesis, this compound effectively suppressed the activation of osteoclasts and reduced the expression of pro-inflammatory factors like IL-1β and TNF-α while enhancing anti-inflammatory cytokines such as IL-10 and TGF-β .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Effect of this compound |

|---|---|

| COX-2 | Inhibition |

| IL-1β | Decreased |

| TNF-α | Decreased |

| IL-10 | Increased |

| TGF-β | Increased |

2. Analgesic Activity

This compound has also been recognized for its analgesic properties. It inhibits acetylcholinesterase (AChE), which may contribute to its pain-relief effects by increasing acetylcholine levels in synapses . This mechanism is particularly relevant in conditions where pain management is critical.

3. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. A study utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assessed its pharmacokinetic profile after both oral and intravenous administration in rats. The results indicated a low oral bioavailability of 3.6%, which limits its efficacy when administered orally .

Table 2: Pharmacokinetic Parameters of this compound

| Administration Route | Dose (mg/kg) | C_max (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Intravenous | 5 | High | High | - |

| Oral | 15 | Lower | Lower | 3.6 |

4. Case Studies and Clinical Implications

This compound's potential as a therapeutic agent has been explored in various models:

- Osteolysis Model : In murine models simulating particle-induced osteolysis, this compound significantly reduced cranial osteolysis caused by titanium particles, suggesting its role in managing inflammatory bone diseases .

- Respiratory Inflammation : Its ability to inhibit PGE2 release from human lung epithelial cells indicates promising applications in treating respiratory tract inflammation .

Eigenschaften

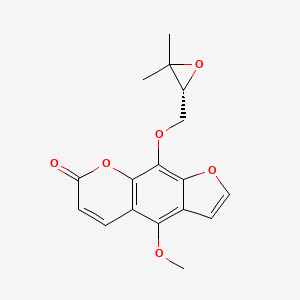

IUPAC Name |

9-[(3,3-dimethyloxiran-2-yl)methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61046-59-1 | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.